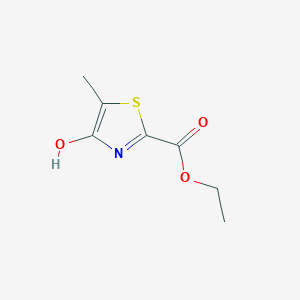

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C7H9NO3S . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .

Synthesis Analysis

The synthesis of thiazole derivatives has been reported in several studies . For instance, one method involves the O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, a thiamine metabolite, under phase transfer catalysis conditions followed by N-alkylation .Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is characterized by a thiazole ring, which is planar and exhibits significant pi-electron delocalization . The calculated pi-electron density indicates that the C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to deprotonation .Chemical Reactions Analysis

Thiazoles are known for their diverse biological activities and have been used as starting materials for the synthesis of a wide range of heterocyclic analogues . They have been utilized in the development of various drug molecules with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .Scientific Research Applications

Pharmaceutical Intermediates

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate serves as an intermediate in pharmaceutical synthesis. For instance, it’s used in the preparation of febuxostat , a xanthine oxidase inhibitor for treating hyperuricemia and gout .

Anticancer Research

Thiazole derivatives have shown promise in anticancer studies. Compounds similar to Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate have been tested against liver carcinoma cell lines like HepG2, indicating potential applications in cancer treatment .

Chemical Reference Standards

This compound is also valuable as a reference standard in pharmaceutical testing to ensure the accuracy and consistency of test results .

Antibacterial Activity

Related thiazole compounds have been screened for antibacterial activity against various pathogens such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi, suggesting that Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate could be explored for similar applications .

Mechanism of Action

Target of Action

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a complex compound with potential biological activity. Thiazole derivatives, in general, have been found to interact with various biological targets, including DNA and topoisomerase II .

Mode of Action

Thiazole derivatives have been reported to interact with dna and topoisomerase ii, leading to dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The interaction of thiazole derivatives with dna and topoisomerase ii suggests that this compound may affect dna replication and cell cycle progression .

Result of Action

Thiazole derivatives have been reported to cause dna double-strand breaks and cell death, suggesting that this compound may have cytotoxic effects .

Future Directions

Thiazole derivatives, including Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on designing and synthesizing new thiazole derivatives with improved therapeutic properties and lesser side effects .

properties

IUPAC Name |

ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-7(10)6-8-5(9)4(2)12-6/h9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTYLIJXUZQDJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576941 |

Source

|

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

CAS RN |

133833-93-9 |

Source

|

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.